7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17855679
Molecular Formula: C8H10F3N3
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F3N3 |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 7-methyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)14-3-2-12-7(14)13-5/h2-3,5-6H,4H2,1H3,(H,12,13) |
| Standard InChI Key | GQXRHBQJLRNERR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(N2C=CN=C2N1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The imidazo[1,2-a]pyrimidine scaffold consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring, creating a planar bicyclic system with delocalized π-electrons. In 7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, the methyl group at position 7 and the trifluoromethyl group at position 5 introduce steric and electronic perturbations that influence reactivity and intermolecular interactions . The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and modulates lipophilicity, making the compound a candidate for pharmacokinetic optimization .
Table 1: Molecular Properties of 7-Methyl-5-(Trifluoromethyl)-Imidazo[1,2-a]Pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀F₃N₃ |
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 7-methyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
| Canonical SMILES | CC1CC(N2C=CN=C2N1)C(F)(F)F |
| Topological Polar Surface Area | 41.8 Ų |
Synthetic Methodologies
Conventional Multi-Step Synthesis
Early synthetic routes to imidazo[1,2-a]pyrimidines involve condensation reactions between aminopyrimidines and α-haloketones or α,β-unsaturated carbonyl compounds. For 7-methyl-5-(trifluoromethyl) derivatives, a representative pathway begins with 5-trifluoromethylpyrimidin-2-amine, which undergoes cyclocondensation with 3-bromo-2-butanone in the presence of a base (e.g., K₂CO₃) to form the imidazole ring. Methylation at position 7 is achieved via nucleophilic substitution using methyl iodide under inert conditions .
Table 2: Key Reaction Parameters for Imidazo[1,2-a]Pyrimidine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | K₂CO₃, DMF, 80°C, 12 h | 62–68 |
| Methylation | CH₃I, NaH, THF, 0°C → rt, 6 h | 75–82 |
| Purification | Column chromatography (Hexane:EtOAc) | ≥95% purity |
Ultrasound-Assisted and Solvent-Free Approaches
Recent advances emphasize sustainable synthesis. A solvent-free ultrasound-assisted method enables rapid cyclization between CF₃-ynones and 2-aminobenzimidazole derivatives, achieving yields up to 82% in 30 minutes . This approach avoids toxic solvents and reduces energy consumption, aligning with green chemistry principles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR spectra of the compound (CDCl₃) exhibit distinct signals:
-
δ 2.45 (s, 3H): Methyl protons at position 7.
-
δ 3.82–4.15 (m, 4H): Methylene protons in the tetrahydroimidazo ring.
¹⁹F NMR reveals a singlet at δ −68.75 ppm, confirming the trifluoromethyl group .
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 205.18 [M]⁺. Elemental analysis data align with theoretical values (C: 46.84%, H: 4.91%, N: 20.48%) .
Industrial and Material Science Applications
Organic Electronics
The conjugated π-system and electron-deficient trifluoromethyl group make this compound a candidate for electron-transport materials in OLEDs. Theoretical calculations predict a HOMO-LUMO gap of 3.8 eV, suitable for blue-light emission.
Catalysis and Ligand Design
The nitrogen-rich structure facilitates coordination to transition metals. Palladium complexes derived from similar imidazopyrimidines exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions .
Challenges and Future Directions
Synthetic Optimization
Current yields (62–82%) require improvement via flow chemistry or microwave-assisted synthesis. Scalability remains a hurdle for industrial adoption .
Biological Profiling
In vivo toxicity, pharmacokinetics, and target selectivity studies are urgently needed. Computational docking studies could identify potential therapeutic targets, such as cyclin-dependent kinases or PARP enzymes .
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